molecular formula C15H7Cl2NO3S B5093097 (2E)-2-[(2,4-dichloro-5-nitrophenyl)methylidene]-1-benzothiophen-3-one

(2E)-2-[(2,4-dichloro-5-nitrophenyl)methylidene]-1-benzothiophen-3-one

Cat. No.: B5093097
M. Wt: 352.2 g/mol
InChI Key: IGLLRSYOEGZGNL-MKMNVTDBSA-N
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Description

(2E)-2-[(2,4-dichloro-5-nitrophenyl)methylidene]-1-benzothiophen-3-one is a synthetic organic compound characterized by its unique structure, which includes a benzothiophene core and a dichloronitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(2,4-dichloro-5-nitrophenyl)methylidene]-1-benzothiophen-3-one typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where benzothiophene-3-one reacts with 2,4-dichloro-5-nitrobenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(2,4-dichloro-5-nitrophenyl)methylidene]-1-benzothiophen-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.

    Substitution: The dichloro groups can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

(2E)-2-[(2,4-dichloro-5-nitrophenyl)methylidene]-1-benzothiophen-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of (2E)-2-[(2,4-dichloro-5-nitrophenyl)methylidene]-1-benzothiophen-3-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membranes. The compound’s anticancer properties could be linked to the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-2-[(2,4-dichloro-5-nitrophenyl)methylidene]-1-benzothiophen-3-one is unique due to its combination of a benzothiophene core with a dichloronitrophenyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2E)-2-[(2,4-dichloro-5-nitrophenyl)methylidene]-1-benzothiophen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7Cl2NO3S/c16-10-7-11(17)12(18(20)21)5-8(10)6-14-15(19)9-3-1-2-4-13(9)22-14/h1-7H/b14-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGLLRSYOEGZGNL-MKMNVTDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=CC(=C(C=C3Cl)Cl)[N+](=O)[O-])S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)/C(=C\C3=CC(=C(C=C3Cl)Cl)[N+](=O)[O-])/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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